2-(7-Fluoro-2-(4-fluorophenyl)-1H-indol-3-YL)acetic acid

Description

Chemical Identity and Nomenclature

This compound is a fluorinated indole derivative with two key fluorine substitutions that distinguish it from similar compounds in the indole family. The compound is identified by its Chemical Abstracts Service (CAS) registry number 901194-06-7. It possesses a molecular formula of C16H11F2NO2 with a precise molecular weight of 287.26 grams per mole.

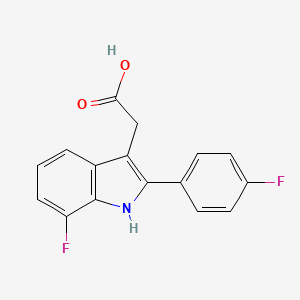

The structural characteristics of this compound include a bicyclic indole core (consisting of a benzene ring fused to a pyrrole ring) with several important modifications: a fluorine atom at position 7 of the indole ring, a 4-fluorophenyl group attached at position 2, and an acetic acid moiety at position 3. The compound can be represented by the SMILES notation: OC(=O)CC1=C(NC2=C1C=CC=C2F)C1=CC=C(F)C=C1.

For comprehensive chemical identification purposes, the International Chemical Identifier (InChI) for this compound is: 1S/C16H11F2NO2/c17-10-6-4-9(5-7-10)15-12(8-14(20)21)11-2-1-3-13(18)16(11)19-15/h1-7,19H,8H2,(H,20,21). Its corresponding InChIKey is JHHMQCAAPCFYCB-UHFFFAOYSA-N.

The chemical structure of this compound features several reactive functional groups that contribute to its chemical behavior and potential biological activity. Table 1 summarizes the key structural elements and chemical properties of this compound.

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 901194-06-7 |

| Molecular Formula | C16H11F2NO2 |

| Molecular Weight | 287.26 g/mol |

| Physical State | Solid |

| Structural Features | Indole core with fluorine at position 7, 4-fluorophenyl at position 2, acetic acid at position 3 |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 3 |

| Rotatable Bond Count | 3 |

Historical Context in Indole Derivative Research

The development of this compound is part of the broader history of indole chemistry, which began in the mid-nineteenth century. The foundational work on indole compounds was pioneered by German chemist Adolf von Baeyer, who first isolated indole in 1866 through a reaction involving indigo, sulfuric acid, and sulfuric anhydride. Baeyer subsequently identified the correct chemical structure of indole in 1869, establishing the foundation for all future indole chemistry.

The name "indole" itself derives from the combination of "indigo" and "oleum," reflecting its original isolation as a product of treating indigo dye with oleum (fuming sulfuric acid). This discovery opened a new chapter in organic chemistry, particularly in heterocyclic compound research. The importance of Baeyer's work was such that he was awarded the Nobel Prize in Chemistry in 1905, in part for his research on indole compounds and dyes.

Following Baeyer's initial discoveries, research on indole derivatives expanded significantly throughout the 20th century. The indole scaffold proved to be exceptionally versatile, leading to the development of numerous pharmaceutical compounds. Early research focused primarily on naturally occurring indole alkaloids, but synthetic chemistry soon enabled the creation of novel derivatives with modified properties.

The specific development of fluorinated indole derivatives, including this compound, represents a more recent chapter in this history. The strategic introduction of fluorine atoms into pharmaceutical compounds became increasingly important in medicinal chemistry during the latter half of the 20th century, as researchers recognized the beneficial effects of fluorine substitution on metabolic stability, bioavailability, and receptor binding properties.

Significance in Modern Medicinal Chemistry

This compound occupies an important position in contemporary medicinal chemistry research due to the unique properties conferred by its structure. The indole scaffold itself has become a privileged structure in drug discovery, appearing in numerous clinically approved medications and investigational compounds. Indole derivatives have demonstrated remarkable versatility in addressing various therapeutic targets and pathways, making them valuable starting points for pharmaceutical development.

The specific structural features of this compound enhance its potential pharmaceutical relevance. The presence of fluorine atoms at strategic positions significantly alters the electronic properties and metabolic stability of the molecule compared to non-fluorinated analogs. Fluorine substitution typically increases lipophilicity, enhances metabolic stability by blocking sites of oxidative metabolism, and can improve binding interactions with target proteins through unique electronic effects.

Research has identified this compound in investigations focused on developing new sigma receptor ligands. Sigma receptors represent important targets for various neurological and psychiatric conditions, suggesting potential applications for this compound in neuropharmacology.

In the broader context of medicinal chemistry, indole derivatives have shown significant efficacy in targeting diverse biological pathways relevant to multiple disease states. Compounds structurally related to this compound have been investigated for potential applications in several therapeutic areas, including:

- Cancer treatment - Various indole derivatives have demonstrated antiproliferative activity through mechanisms such as tubulin polymerization inhibition

- Inflammatory disease management - The indole scaffold appears in several anti-inflammatory agents

- Metabolic disorder interventions - Including potential treatments for diabetes

- Cardiovascular applications - Including compounds with antihypertensive properties

- Neurological and psychiatric conditions - Including depression and other mental health disorders

Table 2: Research Applications of Indole Derivatives Related to this compound

| Therapeutic Area | Potential Mechanisms | Research Focus |

|---|---|---|

| Oncology | Tubulin polymerization inhibition, Cell cycle disruption | Antiproliferative compounds for various cancer types |

| Neuropharmacology | Sigma receptor modulation, Neurotransmitter regulation | Neuropsychiatric disorders, Pain management |

| Cardiovascular | Various receptor interactions | Hypertension, Cardiovascular disease |

| Anti-inflammatory | Cytokine modulation, Enzyme inhibition | Inflammatory conditions, Pain management |

| Metabolic | Enzyme and receptor modulation | Diabetes, Metabolic syndrome |

The ongoing research interest in this compound reflects the continuing importance of indole chemistry in pharmaceutical development. The compound represents an example of how strategic structural modifications to the indole scaffold can create molecules with potentially valuable biological activities and pharmaceutical applications.

Properties

IUPAC Name |

2-[7-fluoro-2-(4-fluorophenyl)-1H-indol-3-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11F2NO2/c17-10-6-4-9(5-7-10)15-12(8-14(20)21)11-2-1-3-13(18)16(11)19-15/h1-7,19H,8H2,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHHMQCAAPCFYCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)NC(=C2CC(=O)O)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10401347 | |

| Record name | 2-(7-FLUORO-2-(4-FLUOROPHENYL)-1H-INDOL-3-YL)ACETIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10401347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

901194-06-7 | |

| Record name | 2-(7-FLUORO-2-(4-FLUOROPHENYL)-1H-INDOL-3-YL)ACETIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10401347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-Fluoro-2-(4-fluorophenyl)-1H-indol-3-YL)acetic acid typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, which is known for its mild reaction conditions and functional group tolerance . This method involves the coupling of a boronic acid derivative with a halogenated indole compound in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes using cost-effective reagents, efficient catalysts, and scalable reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(7-Fluoro-2-(4-fluorophenyl)-1H-indol-3-YL)acetic acid can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate and chromium trioxide.

Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogenating agents and nucleophiles such as sodium azide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Anti-Cancer Properties

Research indicates that compounds similar to 2-(7-Fluoro-2-(4-fluorophenyl)-1H-indol-3-YL)acetic acid exhibit promising anti-cancer activities. Studies have shown that indole derivatives can inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that indole derivatives, including those related to this compound, effectively inhibited the growth of breast cancer cells in vitro, suggesting potential for further development as anti-cancer agents .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Indole-based compounds are known to modulate inflammatory pathways, which could be beneficial in treating conditions like arthritis and other inflammatory diseases.

Case Study : Research in Pharmacological Reports highlighted that specific indole derivatives reduced inflammation markers in animal models, indicating their potential use in therapeutic applications for inflammatory diseases .

Neuroprotective Effects

Recent studies suggest that this compound and its analogs may have neuroprotective effects, making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

Case Study : A publication in Neuropharmacology reported that certain indole derivatives protected neuronal cells from oxidative stress-induced damage, highlighting their potential role in neuroprotection .

Synthetic Pathways

The synthesis of this compound involves several steps, including the introduction of fluorine substituents on the indole ring. The synthetic routes are crucial for producing this compound efficiently for research purposes.

| Step | Reaction Type | Reagents | Conditions |

|---|---|---|---|

| 1 | Nucleophilic substitution | Fluorobenzene, Indole derivative | Heat |

| 2 | Acetic acid addition | Acetic anhydride | Reflux |

| 3 | Purification | Ethanol wash | Room temperature |

Mechanism of Action

The mechanism of action of 2-(7-Fluoro-2-(4-fluorophenyl)-1H-indol-3-YL)acetic acid involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various enzymes and receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and stability, leading to more potent biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitutions on the Indole Ring

Fluorine vs. Chlorine Substitutions

- [6-Chloro-2-(4-chlorobenzoyl)-1H-indol-3-yl]acetic acid :

Fluorine Positional Isomerism

- 2-(4,7-Difluoro-1H-indol-3-yl)acetic acid (CAS 1019115-63-9):

- 2-(6-Fluoro-1H-indol-3-yl)acetic acid (CAS 443-73-2):

Modifications at the 2-Position

4-Fluorophenyl vs. Methyl Groups

- (7-Fluoro-2-methyl-1H-indol-3-yl)acetic acid (CAS 383131-67-7): Replaces the 4-fluorophenyl group with a methyl group.

4-Fluorophenyl vs. 4-Fluorobenzyl

- 2-(1-(4-Fluorobenzyl)-1H-indol-3-yl)acetic acid (CAS 176204-51-6): The 4-fluorobenzyl group at the 1-position introduces conformational flexibility. This modification is observed in synthetic cannabinoid metabolites, suggesting divergent biological targets compared to the rigid 2-(4-fluorophenyl) analog .

Variations in the Acetic Acid Moiety

Acetic Acid vs. Propanoic Acid

- 3-[7-Fluoro-2-(4-fluorophenyl)-1H-indol-3-yl]propanoic acid (CAS 2137821-23-7): Extends the carboxylic acid side chain by one methylene group.

Acetic Acid vs. Acetamide

- 2-[2-(4-Fluorophenyl)-1H-indol-3-yl]-N,N-dihexylacetamide :

- Replacement of the carboxylic acid with a dihexylamide group eliminates ionization at physiological pH, drastically increasing lipophilicity. Such changes are common in prodrug designs to enhance blood-brain barrier penetration .

Biological Activity

Overview

2-(7-Fluoro-2-(4-fluorophenyl)-1H-indol-3-YL)acetic acid is a fluorinated indole derivative notable for its unique structural features, including the presence of two fluorine atoms and an acetic acid moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development.

- IUPAC Name : this compound

- Molecular Formula : C16H11F2NO2

- CAS Number : 901194-06-7

- Molecular Weight : 287.26 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The indole moiety is known for its ability to modulate biological pathways, while the fluorine atoms enhance binding affinity and stability, potentially leading to more potent effects.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various human tumor cell lines, with notable antiproliferative activity observed. For instance, compounds with similar indole structures have shown IC50 values in the nanomolar range against cancer cells, indicating strong potential for therapeutic applications .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Studies have shown that derivatives of indole compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2. For example, related compounds have demonstrated IC50 values ranging from 0.02 to 0.04 µM against COX-2, suggesting that this compound may exhibit similar or enhanced anti-inflammatory activity .

Comparative Analysis with Similar Compounds

| Compound | Anticancer Activity (IC50) | Anti-inflammatory Activity (IC50) |

|---|---|---|

| This compound | TBD | TBD |

| 2-Fluoroindole | Nanomolar | Not specified |

| 4-Fluoroindole | Nanomolar | Not specified |

Case Studies and Research Findings

Several studies have been conducted to explore the biological activity of related compounds, providing insights into the potential applications of 2-(7-Fluoro-2-(4-fluorophenyl)-1H-indol-3-Ylic)acetic acid:

- Antitumor Activity : A study demonstrated that indole derivatives exhibited significant inhibition of tumor cell proliferation in vitro, with mechanisms involving apoptosis induction and cell cycle arrest.

- Inflammation Studies : Research on similar indole compounds revealed their capacity to reduce edema and inhibit inflammatory mediators in animal models, supporting their use as anti-inflammatory agents .

- Synthetic Pathways : The synthesis of this compound typically involves multi-step organic reactions such as Suzuki-Miyaura coupling, which allows for modifications that enhance biological activity .

Q & A

Q. What are the common synthetic routes for 2-(7-Fluoro-2-(4-fluorophenyl)-1H-indol-3-YL)acetic acid, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step pathways, including:

- Esterification : Reacting indole-3-acetic acid derivatives with alcohols (e.g., ethanol) under acidic catalysis to form esters .

- Hydrazide Formation : Refluxing esters with hydrazine hydrate to yield acetohydrazides .

- Cyclization : Using carbon disulfide and potassium hydroxide to form oxadiazole-thiol intermediates .

Optimization Strategies : - Monitor reaction progress via TLC/HPLC.

- Adjust solvent polarity (e.g., DMF for alkylation steps) and temperature to improve yields .

Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?

Methodological Answer:

- 1H-NMR : Identify indole protons (δ 7.0–7.5 ppm), fluoroaryl protons (δ 7.1–7.8 ppm), and acetic acid protons (δ 3.6–4.0 ppm). Compare with reference spectra of similar indole derivatives .

- IR : Confirm carbonyl (C=O) stretches near 1700 cm⁻¹ and N-H stretches (indole) at 3200–3400 cm⁻¹ .

- Mass Spectrometry : Use high-resolution MS to verify molecular ion peaks and fragmentation patterns .

Q. What analytical methods are recommended for assessing purity and stability?

Methodological Answer:

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254–280 nm) to quantify impurities .

- Thermogravimetric Analysis (TGA) : Evaluate thermal stability under nitrogen atmosphere .

- Accelerated Stability Studies : Store samples at 40°C/75% RH for 4 weeks and monitor degradation via HPLC .

Advanced Research Questions

Q. How can X-ray crystallography resolve molecular conformation and intermolecular interactions?

Methodological Answer:

- Data Collection : Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation. Process data with SHELX software for structure solution and refinement .

- Hydrogen Bonding Analysis : Identify R₂²(8) motifs between indole N-H and carboxyl O atoms, as observed in similar indole-acetic acid cocrystals .

- π-π Stacking : Quantify interactions between aromatic rings using Mercury software .

Q. How do structural modifications (e.g., fluorophenyl substitution) influence biological activity?

Methodological Answer:

- Structure-Activity Relationship (SAR) : Synthesize analogs with varying substituents (e.g., chloro, methoxy) at the 4-fluorophenyl position.

- Computational Modeling : Perform docking studies (AutoDock Vina) to assess binding affinity to targets like prostaglandin D2 receptors .

- In Vitro Assays : Compare IC₅₀ values in receptor-binding assays to correlate substituent effects with potency .

Q. What strategies address contradictions in reported biological activity data across studies?

Methodological Answer:

- Dose-Response Curves : Standardize assay conditions (e.g., cell lines, incubation times) to minimize variability .

- Meta-Analysis : Use tools like RevMan to statistically integrate data from disparate studies, adjusting for confounding factors (e.g., solvent effects) .

- Mechanistic Studies : Probe off-target effects via kinome profiling or transcriptomic analysis .

Q. How can ferroptosis or PI3K/AKT pathway modulation be experimentally validated for this compound?

Methodological Answer:

- Ferroptosis Assays : Measure lipid peroxidation (MDA assay) and GPX4 activity in renal cells treated with the compound .

- Western Blotting : Quantify PI3K/AKT pathway proteins (e.g., p-AKT, Bcl-2) in diabetic nephropathy models .

- Metabolomics : Use LC-MS to track tryptophan metabolism intermediates (e.g., kynurenine) in kidney tissues .

Q. What crystallographic software and validation metrics ensure reliable structural refinement?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.